molecular formula C18H14ClN5O3 B11418718 N-(5-chloro-2-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B11418718
M. Wt: 383.8 g/mol
InChI Key: PAVSIMUZFYUXBI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by inhibiting the growth of bacteria through interference with their cellular processes . It may also inhibit enzymes essential for bacterial survival, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy and chloro substituents enhance its antimicrobial properties compared to other similar compounds .

Properties

Molecular Formula

C18H14ClN5O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C18H14ClN5O3/c1-27-15-7-6-11(19)8-13(15)21-16(25)10-23-17-9-20-22-24(17)14-5-3-2-4-12(14)18(23)26/h2-9H,10H2,1H3,(H,21,25)

InChI Key

PAVSIMUZFYUXBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O

Origin of Product

United States

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